

What is the mechanism of action of Sch 58053-d4?

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Compound of Interest

Compound Name: Sch 58053-d4

Cat. No.: B15597717

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An In-Depth Technical Guide to the Mechanism of Action of Sch 58261 (Deuterated variant: **Sch 58053-d4**)

Abstract

This document provides a comprehensive technical overview of the mechanism of action for Sch 58261. The compound referred to as **Sch 58053-d4** is a deuterated form of Sch 58261. Deuteration is a common modification in medicinal chemistry to alter pharmacokinetic properties without affecting the molecule's primary mechanism of action. Therefore, this guide focuses on the extensive data available for the parent compound, Sch 58261. Sch 58261 is a potent, highly selective, and competitive antagonist of the Adenosine A2A receptor (A2AR). Its primary action is to block the signaling cascade initiated by the binding of endogenous adenosine to A2AR, a G-protein coupled receptor. This antagonism has significant implications in various physiological and pathological processes, particularly in neurodegenerative disorders and cancer immunotherapy.

Core Mechanism of Action: A2A Adenosine Receptor Antagonism

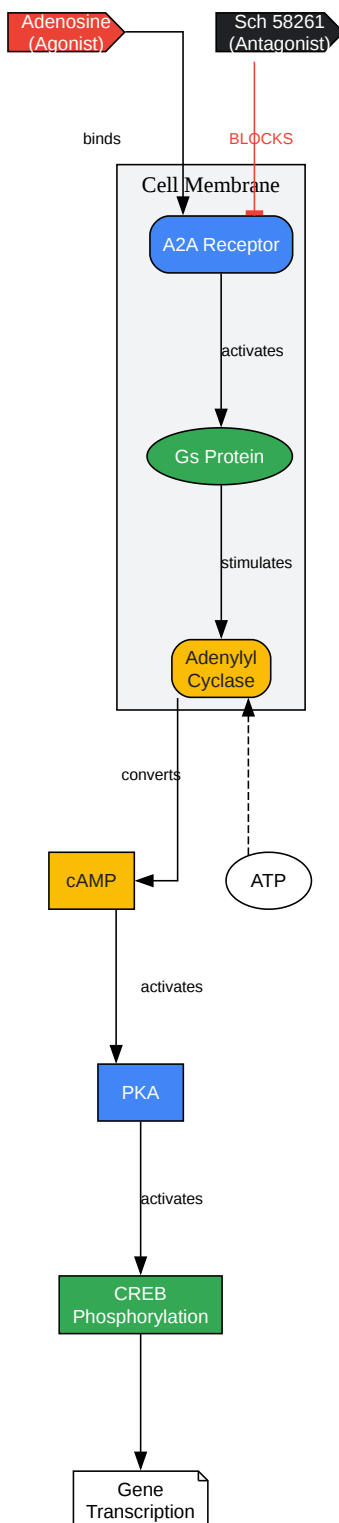
Sch 58261 functions as a competitive antagonist at the A2A adenosine receptor.[1] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the diverse effects of extracellular adenosine.[2] The A2A receptor, in particular, is coupled to the Gs family of G-proteins. Upon activation by an agonist (like

adenosine), the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB (cAMP response element-binding) protein.[2]

Sch 58261 competitively binds to the A2A receptor, preventing adenosine from binding and thereby inhibiting the entire downstream Gs/cAMP/PKA signaling cascade. This blockade is the foundational mechanism for its observed pharmacological effects.

Visualization of the Core Signaling Pathway

The following diagram illustrates the canonical A2A receptor signaling pathway and the inhibitory action of Sch 58261.



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Caption: Sch 58261 competitively antagonizes the A2A receptor, blocking adenosine-induced signaling.

Quantitative Pharmacological Data

The potency and selectivity of Sch 58261 have been extensively characterized through various binding and functional assays.

Binding Affinity and Functional Potency

The tables below summarize the key quantitative metrics for Sch 58261's interaction with the A2A receptor.

Table 1: Binding Affinity Constants

Parameter	Species / System	Value (nM)	Reference(s)
K _i	Rat A2A	1.3	
	Rat A2A	2.3	[3]
	Bovine A2A	2.0	[3]
	Human A2A (HEK293 cells)	0.6	[4]
	Human A2A	< 1.0	[5]
K _d	Rat Striatal Membranes	0.70	[6]
	Human Neutrophil Membranes	1.34	[7]

| | Human Lymphocyte Membranes | 0.85 [8] |

Table 2: Functional Antagonist Potency

Parameter	Assay Type	Value (nM)	Reference(s)
IC50	Adenosine A2A Receptor	15	[1][2][9]

| IC50 | G protein-mediated cAMP assay | 17 |[4] |

Receptor Selectivity Profile

Sch 58261 exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes, making it a valuable research tool.[10]

Table 3: Selectivity over other Adenosine Receptors

Receptor Subtype	Selectivity Fold (vs. A2A)	Ki (nM)	Reference(s)
A1	~323-fold	287	[5]
A2B	~53-fold	5000	[5]

| A3 | ~100-fold | >10,000 |[5] |

Key Signaling Pathways and Downstream Effects

The antagonism of A2AR by Sch 58261 leads to diverse downstream effects depending on the cellular and tissue context.

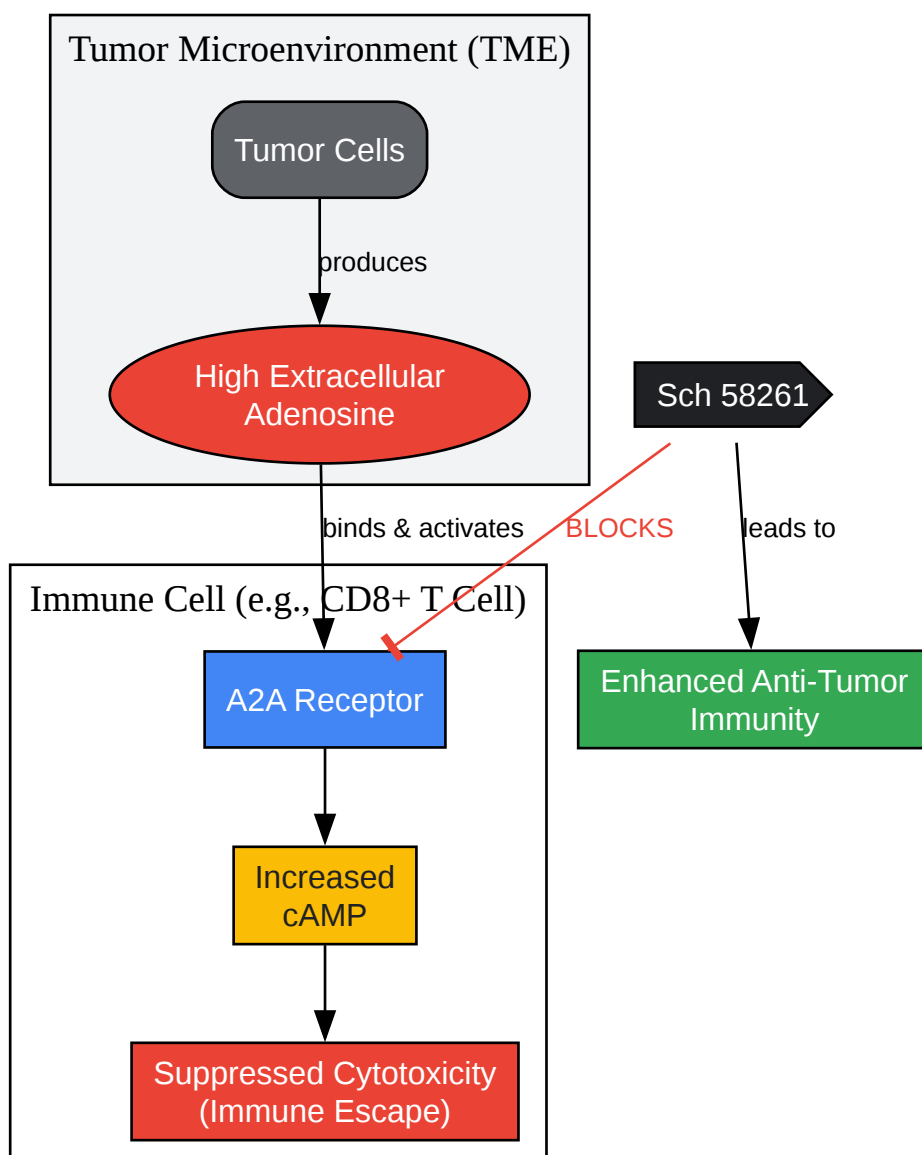
Neuroprotection and Neuromodulation

In the central nervous system, particularly the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic neurons of the striopallidal pathway.[11] A2A receptor activation is generally inhibitory to D2 receptor function. By blocking A2A receptors, Sch 58261 can restore motor function in models of Parkinson's disease.[11] It has been shown to normalize the overactivity of the striopallidal pathway caused by D2 receptor blockade.[11] Furthermore, Sch 58261 demonstrates neuroprotective effects by inhibiting glutamate outflow induced by excitotoxins like quinolinic acid.[12]

In models of Alzheimer's disease, Sch 58261 has been shown to activate the Keap1-Nrf2 antioxidant pathway through an autophagy-dependent mechanism, improving synaptic function and reducing disease biomarkers.[13]

Immuno-Oncology

Extracellular adenosine is often found at high concentrations in the tumor microenvironment (TME), where it acts as a potent immunosuppressive signal, primarily through the A2A receptor on immune cells like CD8+ T cells and Natural Killer (NK) cells.[4] Activation of A2AR on these cells suppresses their cytotoxic functions. Sch 58261 blocks this immunosuppressive pathway, thereby enhancing the anti-tumor immune response.[9] This includes increasing the infiltration and function (e.g., IFN- γ production) of CD8+ T cells and reducing the number of immunosuppressive regulatory T cells (Tregs) in the TME.[4][9]



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Caption: Sch 58261 blocks A2AR on immune cells, reversing adenosine-mediated immunosuppression.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize Sch 58261.

Radioligand Binding Assay Protocol (Competitive)

This protocol is used to determine the binding affinity (K_i) of Sch 58261.

- **Tissue/Cell Preparation:** Prepare cell membranes from tissues or cells expressing the target adenosine receptor (e.g., rat striatum for A2A, CHO or HEK-293 cells transfected with human receptor subtypes).^{[3][5][6]}
- **Radioligand Selection:** A specific radioligand for the receptor of interest is used. For A2A receptors, [3H]-SCH 58261 or [3H]-CGS 21680 are common choices.^{[3][6]} For other subtypes, ligands like [3H]-DPCPX (A1) or [125I]-AB-MECA (A3) are used.^[5]
- **Incubation:** Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (Sch 58261).
- **Separation:** After reaching equilibrium, separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity trapped on the filters using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC_{50} value, which can be converted to a K_i value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay

This protocol assesses the functional antagonism of Sch 58261.

- **Cell Culture:** Use cells expressing the A2A or A2B receptor (e.g., human lymphocytes, neutrophils, or transfected cell lines).^{[5][7][8]}
- **Incubation:** Pre-incubate the cells with various concentrations of Sch 58261.
- **Stimulation:** Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA) to induce cAMP production.^[5]
- **Lysis and Detection:** Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

- Data Analysis: Plot the cAMP levels against the log concentration of Sch 58261. The concentration of Sch 58261 that causes a 50% inhibition of the agonist-induced cAMP response is determined as the IC50 value.

Caption: Workflow for key assays used to characterize Sch 58261's binding and functional antagonism.

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